JNJ-28312141

Description

Properties

CAS No. |

1149939-55-8 |

|---|---|

Molecular Formula |

C26H33ClN6O2 |

Molecular Weight |

497.0 g/mol |

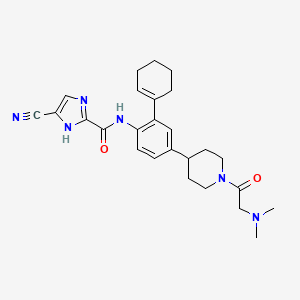

IUPAC Name |

5-cyano-N-[2-(cyclohexen-1-yl)-4-[1-[2-(dimethylamino)acetyl]piperidin-4-yl]phenyl]-1H-imidazole-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C26H32N6O2.ClH/c1-31(2)17-24(33)32-12-10-18(11-13-32)20-8-9-23(22(14-20)19-6-4-3-5-7-19)30-26(34)25-28-16-21(15-27)29-25;/h6,8-9,14,16,18H,3-5,7,10-13,17H2,1-2H3,(H,28,29)(H,30,34);1H |

InChI Key |

MVPKLZHNOLVZAU-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC(=O)N1CCC(CC1)C2=CC(=C(C=C2)NC(=O)C3=NC=C(N3)C#N)C4=CCCCC4 |

Appearance |

Solid powder |

Other CAS No. |

885692-52-4 |

Purity |

>98% |

shelf_life |

>5 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-cyano-N-(2-(1-cyclohexen-1-yl)-4-(1-((dimethylamino)acetyl)-4-piperidinyl)phenyl)-1H-imidazole-2-carboxamide JNJ 28312141 JNJ-28312141 JNJ28312141 |

Origin of Product |

United States |

Foundational & Exploratory

JNJ-28312141: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action

JNJ-28312141 is a potent and orally active small molecule inhibitor primarily targeting the Colony-Stimulating Factor-1 Receptor (CSF-1R), also known as FMS, a member of the type III receptor tyrosine kinase family.[1][2][3] Its mechanism of action centers on the inhibition of CSF-1R kinase activity, which plays a crucial role in the survival, proliferation, and differentiation of macrophages and their precursors.[4][5] By blocking this signaling pathway, this compound effectively depletes tumor-associated macrophages (TAMs), which are implicated in promoting tumor growth, angiogenesis, and metastasis.[4][5][6]

In addition to its potent activity against CSF-1R, this compound also demonstrates inhibitory effects on the FMS-like receptor tyrosine kinase-3 (FLT3), another type III receptor tyrosine kinase.[2][4][7] This dual inhibitory profile suggests its potential therapeutic utility in conditions driven by both CSF-1R and FLT3 signaling, such as certain solid tumors, bone metastases, and acute myeloid leukemia (AML).[2][4][7]

Signaling Pathway Inhibition

The binding of Colony-Stimulating Factor-1 (CSF-1) to its receptor, CSF-1R, induces receptor dimerization and autophosphorylation of tyrosine residues within the kinase domain. This activation initiates a cascade of downstream signaling events, primarily through the PI3K/AKT and MAPK/ERK pathways, leading to cell proliferation, survival, and differentiation. This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of CSF-1R and preventing its phosphorylation, thereby blocking these downstream signaling cascades.

Quantitative Data: In Vitro Kinase and Cellular Activity

The inhibitory potency of this compound has been quantified through various in vitro assays. The following tables summarize the key IC50 values against different kinases and in cellular proliferation assays.

Table 1: Kinase Inhibitory Profile of this compound

| Kinase Target | IC50 (µmol/L) |

| CSF-1R (FMS) | 0.00069[2] |

| KIT | 0.005[2] |

| AXL | 0.012[2] |

| TRKA | 0.015[2] |

| FLT3 | 0.030[2] |

| LCK | 0.088[2] |

Note: Specificity for CSF-1R was examined against a panel of 115 other kinases. Ninety-eight kinases were not inhibited by 50% at a concentration of 1 µmol/L.[2]

Table 2: Cellular Activity of this compound

| Cell Line/Primary Cell | Assay | IC50 (µmol/L) |

| CSF-1R-HEK cells | CSF-1–induced CSF-1R phosphorylation | 0.005[2] |

| Mouse Bone Marrow-Derived Macrophages (BDBM) | CSF-1–dependent proliferation | 0.003[2][3] |

| Human Monocytes | CSF-1–induced MCP-1 expression | 0.003[2] |

| MV-4-11 (AML) | ITD-FLT3–dependent proliferation | 0.021[2][3] |

| Mo7e (AML) | KIT-dependent proliferation | 0.041[2][3] |

| Baf3 (recombinant) | FLT3 ligand–induced FLT3 phosphorylation | 0.076[2] |

| TF-1 | TRKA-dependent proliferation | 0.15[2][3] |

Experimental Protocols

CSF-1R Kinase Activity Assay

The in vitro kinase activity of this compound was determined using a recombinant CSF-1R enzyme. The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the kinase.

Cell-Based CSF-1R Phosphorylation Assay

To assess the activity of this compound in a cellular context, Human Embryonic Kidney (HEK) cells were transfected to express CSF-1R.

-

Cell Culture and Treatment: CSF-1R-HEK cells were pre-treated with varying concentrations of this compound for 30 minutes.[2]

-

Stimulation: The cells were then stimulated with 25 ng/mL of CSF-1 for 10 minutes to induce receptor phosphorylation.[2]

-

Lysis and Analysis: Cell lysates were prepared and subjected to immunoblot analysis to evaluate the levels of phosphorylated CSF-1R and total CSF-1R.[2]

In Vivo Pharmacodynamic Model

The in vivo efficacy of this compound was evaluated by measuring the induction of c-fos mRNA in the spleens of mice following CSF-1 administration.

-

Dosing: Mice were orally administered a 20 mg/kg dose of this compound eight hours prior to the CSF-1 challenge.[2]

-

CSF-1 Challenge: Mice received an intravenous injection of recombinant CSF-1.[2]

-

Analysis: Fifteen minutes after the CSF-1 injection, the mice were sacrificed, and the spleens were harvested to measure the levels of c-fos mRNA.[2] This induction of c-fos mRNA is a downstream event of CSF-1R activation and was shown to be blocked by a CSF-1–neutralizing monoclonal antibody.[2]

Therapeutic Implications

The potent and selective inhibition of CSF-1R by this compound has significant therapeutic implications. By depleting TAMs, which are known to contribute to an immunosuppressive tumor microenvironment and promote angiogenesis, this compound can inhibit tumor growth.[4][5] This was demonstrated in a xenograft model of H460 non-small cell lung adenocarcinoma, where oral administration of this compound led to a dose-dependent reduction in tumor growth, which correlated with a decrease in TAMs and tumor microvascularity.[2][6]

Furthermore, CSF-1 is essential for the differentiation of osteoclasts, the cells responsible for bone resorption.[4] In a rat model of metastatic bone disease, this compound was shown to inhibit osteoclastogenesis and reduce bone erosion, suggesting its potential in treating bone metastases.[2][8]

The additional activity against FLT3, a key driver in certain types of AML, broadens the potential clinical applications of this compound to include hematological malignancies.[4]

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound, a novel orally active colony-stimulating factor-1 receptor/FMS-related receptor tyrosine kinase-3 receptor tyrosine kinase inhibitor with potential utility in solid tumors, bone metastases, and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. This compound - Immunomart [immunomart.com]

- 8. researchgate.net [researchgate.net]

JNJ-28312141: A Technical Guide to a Dual CSF-1R/FLT3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of JNJ-28312141, a potent, orally active small molecule inhibitor of Colony-Stimulating Factor-1 Receptor (CSF-1R) and FMS-like Tyrosine Kinase 3 (FLT3). It details the compound's mechanism of action, preclinical efficacy in oncology models, and the experimental protocols used for its characterization.

Core Mechanism of Action

This compound is a receptor tyrosine kinase inhibitor with high affinity for CSF-1R (also known as FMS) and additional activity against FLT3.[1][2] The primary function of CSF-1R is to mediate the survival, proliferation, and differentiation of macrophages and their progeny, including osteoclasts.[3] In the context of cancer, many tumors express the CSF-1 ligand, which recruits and sustains a population of Tumor-Associated Macrophages (TAMs). These TAMs can promote tumor progression, angiogenesis, and metastasis.[3]

This compound functions by competitively inhibiting the ATP-binding site within the kinase domain of CSF-1R. This action blocks the receptor's autophosphorylation upon ligand binding, thereby abrogating downstream signaling pathways essential for cell survival and proliferation. The depletion of CSF-1R-dependent cells, such as TAMs and osteoclasts, forms the basis of its anti-tumor and anti-resorptive activities. Its additional potent inhibition of FLT3 gives it therapeutic potential in hematological malignancies like Acute Myeloid Leukemia (AML) where FLT3 mutations are common oncogenic drivers.[3]

References

- 1. medkoo.com [medkoo.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. This compound, a novel orally active colony-stimulating factor-1 receptor/FMS-related receptor tyrosine kinase-3 receptor tyrosine kinase inhibitor with potential utility in solid tumors, bone metastases, and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

JNJ-28312141: A Preclinical Technical Guide on a Dual CSF-1R/FLT3 Inhibitor for Acute Myeloid Leukemia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data available for JNJ-28312141, a novel, orally active small molecule inhibitor targeting both Colony-Stimulating Factor-1 Receptor (CSF-1R) and FMS-like Tyrosine Kinase 3 (FLT3). The information presented herein is based on foundational preclinical studies, with a focus on its potential application in Acute Myeloid Leukemia (AML).

Introduction to this compound and its Therapeutic Rationale in AML

Acute Myeloid Leukemia is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] A significant subset of AML cases, approximately 30%, harbor mutations in the FLT3 gene, most commonly internal tandem duplications (FLT3-ITD).[2][3] These mutations lead to constitutive activation of the FLT3 receptor tyrosine kinase, driving uncontrolled cell proliferation and survival, and are associated with a poor prognosis.[2][4] This makes FLT3 an attractive therapeutic target for AML.[2]

This compound emerged from a medicinal chemistry program aimed at optimizing inhibitors of CSF-1R kinase.[5] In addition to its potent activity against CSF-1R, this compound was found to be a potent inhibitor of FLT3, suggesting its potential utility in FLT3-dependent malignancies such as AML.[5][6] This document summarizes the key preclinical findings that define the activity profile of this compound against FLT3 in AML models.

In Vitro Activity and Selectivity

This compound has demonstrated potent inhibition of FLT3 kinase activity and the proliferation of FLT3-dependent human AML cells. The following tables summarize the key quantitative data from in vitro studies.

Table 1: Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (µmol/L) | IC50 (nmol/L) | Assay Type |

| FLT3 | 0.030 | 30 | Recombinant Kinase Assay |

| CSF-1R | 0.00069 | 0.69 | Recombinant Kinase Assay |

| KIT | 0.005 | 5 | Recombinant Kinase Assay |

| AXL | 0.012 | 12 | Recombinant Kinase Assay |

| TRKA | 0.015 | 15 | Recombinant Kinase Assay |

| LCK | 0.088 | 88 | Recombinant Kinase Assay |

| Data sourced from Manthey et al., 2008.[5] |

Table 2: Cellular Activity of this compound in AML and Other Cell Lines

| Cell Line | Target Dependency | IC50 (µmol/L) | IC50 (nmol/L) | Assay Type |

| MV-4-11 | ITD-FLT3 | 0.021 | 21 | Cell Proliferation |

| Baf3 (FLT3 Ligand-Induced) | FLT3 | 0.076 | 76 | FLT3 Phosphorylation |

| Mo7e | KIT | 0.041 | 41 | Cell Proliferation |

| TF-1 | TRKA | 0.15 | 150 | Cell Proliferation |

| Data sourced from Manthey et al., 2008.[5] |

In Vivo Preclinical Efficacy in an AML Xenograft Model

The anti-leukemic activity of this compound was evaluated in a well-established preclinical model of FLT3-dependent AML, utilizing the MV-4-11 human AML cell line in a xenograft study.

Table 3: In Vivo Target Modulation and Anti-Tumor Efficacy of this compound

| Animal Model | Cell Line | Treatment | Dose (mg/kg) | Outcome |

| Nude Mice | MV-4-11 Xenograft | This compound (single dose) | 100 | Substantial reduction in tumor FLT3 phosphorylation at 6 hours post-dose |

| Nude Mice | MV-4-11 Xenograft | This compound (daily p.o.) | Not specified | Caused tumor regression |

| Data sourced from Manthey et al., 2008.[5][6] |

Signaling Pathways and Experimental Workflows

FLT3 Signaling Pathway and Inhibition by this compound

Mutations in the FLT3 receptor, such as ITD, lead to its constitutive activation. This results in the autophosphorylation of the kinase domain and subsequent activation of downstream pro-survival and proliferative signaling pathways, including RAS/MAPK, PI3K/AKT, and STAT5.[4][7] this compound acts as an ATP-competitive inhibitor, binding to the kinase domain of FLT3 and preventing its autophosphorylation, thereby blocking these downstream signals.[7]

Caption: FLT3-ITD signaling and the inhibitory action of this compound.

Experimental Workflow: In Vitro Evaluation of a FLT3 Inhibitor

The preclinical evaluation of a FLT3 inhibitor like this compound typically follows a structured workflow, starting from enzymatic assays to cellular assays to confirm on-target activity and anti-proliferative effects.

Caption: A typical in vitro experimental workflow for a FLT3 inhibitor.

Logical Workflow: Preclinical In Vivo AML Xenograft Study

In vivo studies are critical to assess the therapeutic potential of the inhibitor. This involves evaluating pharmacokinetics, pharmacodynamics (target modulation), and anti-tumor efficacy in a relevant animal model.

Caption: Logical workflow for a preclinical AML xenograft study.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize a FLT3 inhibitor like this compound.

Recombinant FLT3 Kinase Assay (Luminescence-Based)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified recombinant FLT3 kinase. A common method is the ADP-Glo™ Kinase Assay, which quantifies ADP produced during the kinase reaction.[8]

-

Materials:

-

Procedure:

-

Add 1 µL of serially diluted this compound or DMSO (vehicle control) to the assay wells.

-

Add 2 µL of a solution containing the FLT3 enzyme and the peptide substrate in kinase buffer.

-

Incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 2 µL of ATP solution. Incubate for 60 minutes at room temperature.

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.

-

Measure luminescence using a plate reader.

-

Calculate percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular Proliferation Assay (Luminescence-Based)

This assay determines the effect of the inhibitor on the viability of FLT3-dependent AML cells, such as MV-4-11, by quantifying ATP levels, which correlate with the number of metabolically active cells.[9]

-

Materials:

-

MV-4-11 cells

-

RPMI-1640 medium with 10% FBS

-

This compound

-

DMSO

-

White, opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

-

Procedure:

-

Seed MV-4-11 cells in 96-well plates at a density of 5,000-10,000 cells per well in 90 µL of culture medium.

-

Prepare serial dilutions of this compound in culture medium from a DMSO stock.

-

Add 10 µL of the diluted compound or DMSO control to the appropriate wells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[9]

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Determine the IC50 value by plotting the percent viability against the logarithm of the compound concentration.

-

In Vivo AML Xenograft Efficacy Study

This protocol outlines a study to evaluate the anti-tumor activity of an orally administered FLT3 inhibitor in an immunodeficient mouse model bearing human AML xenografts.

-

Materials:

-

Immunodeficient mice (e.g., athymic nude or NSG mice)

-

MV-4-11 human AML cell line

-

Matrigel

-

This compound formulated for oral gavage

-

Vehicle control

-

-

Procedure:

-

Subcutaneously implant MV-4-11 cells (e.g., 5 x 10⁶ cells in a 1:1 mixture of media and Matrigel) into the flank of the mice.

-

Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and vehicle control groups.

-

Administer this compound or vehicle via oral gavage daily.

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.

-

Monitor animal body weight and general health as a measure of tolerability.

-

For pharmacodynamic assessment, a satellite group of mice can be treated with a single dose of this compound. Tumors are then harvested at specific time points (e.g., 6 hours) post-dose, snap-frozen, and processed for analysis of p-FLT3 levels by Western blot or ELISA.[5]

-

The study is concluded when tumors in the control group reach a predetermined endpoint. Efficacy is determined by comparing the tumor growth inhibition between the treated and vehicle groups.

-

Summary and Future Directions

The preclinical data for this compound identify it as a potent dual inhibitor of CSF-1R and FLT3. It demonstrates significant in vitro activity against the FLT3-ITD-positive AML cell line MV-4-11 and effectively inhibits FLT3 phosphorylation.[5] Furthermore, in vivo studies have shown that this compound can modulate its target in tumors and lead to tumor regression in an AML xenograft model.[5][6]

While these initial findings are promising, there is no publicly available information on the clinical development of this compound. Further investigation would be required to understand its pharmacokinetic and pharmacodynamic profile in humans, as well as its safety and efficacy in AML patients. The dual inhibition of CSF-1R and FLT3 could offer a unique therapeutic advantage, but this would need to be explored in dedicated clinical trials.

References

- 1. Myeloid malignancies [jnj.com]

- 2. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy and safety of FLT3 inhibitors in the treatment of AML: A review of clinical data [aml-hub.com]

- 4. The Current State of FLT3 Inhibition in Acute Myeloid Leukemia – Pitfalls and Promises - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. This compound, a novel orally active colony-stimulating factor-1 receptor/FMS-related receptor tyrosine kinase-3 receptor tyrosine kinase inhibitor with potential utility in solid tumors, bone metastases, and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. promega.com [promega.com]

- 9. benchchem.com [benchchem.com]

JNJ-28312141: A Technical Guide to its Role in Macrophage Depletion

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of JNJ-28312141, a potent and orally active inhibitor of the Colony-Stimulating Factor-1 Receptor (CSF-1R) and FMS-related receptor tyrosine kinase-3 (FLT3). The primary focus of this document is the role of this compound in mediating macrophage depletion, a critical mechanism with therapeutic potential in oncology and inflammatory diseases.

Core Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of CSF-1R, a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of macrophages.[1][2] Colony-Stimulating Factor-1 (CSF-1), the ligand for CSF-1R, is a key growth factor for macrophages and also mediates osteoclast differentiation.[1][3] By blocking the kinase activity of CSF-1R, this compound disrupts the downstream signaling pathways that are crucial for macrophage function and survival, ultimately leading to their depletion in various tissues.[2] The compound also demonstrates inhibitory activity against FLT3, suggesting its potential utility in conditions driven by FLT3 mutations, such as acute myeloid leukemia.[1][3]

Signaling Pathway

The binding of CSF-1 to its receptor, CSF-1R, induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling events. This compound, as a kinase inhibitor, blocks this initial autophosphorylation step, thereby inhibiting the entire downstream signaling cascade.

Quantitative Data on Inhibitory Activity and Macrophage Depletion

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Cell Line | Assay | IC50 (µmol/L) | Reference |

| CSF-1R Kinase | Kinase Activity Assay | 0.00069 | [2] |

| Mouse Macrophages | CSF-1 Dependent Proliferation | 0.003 | [2] |

| Human Monocytes | CSF-1 Induced MCP-1 Expression | 0.003 | [2] |

| MV-4-11 Cells | ITD-FLT3 Dependent Proliferation | 0.021 | [2] |

| Mo7e Cells | KIT-dependent Proliferation | 0.041 | [2] |

| Baf3 Cells | FLT3 Ligand-Induced Phosphorylation | 0.076 | [2] |

| TF-1 Cells | TRKA-dependent Proliferation | 0.15 | [2] |

Table 2: In Vivo Macrophage Depletion by this compound in Mice

| Tissue | Dosage (mg/kg, p.o., twice daily for 4 days) | Macrophage Depletion (%) | Reference |

| Subcutaneous Connective Tissue | 20 | 45 | [2] |

| Subcutaneous Connective Tissue | 100 | 80 | [2] |

| Epidermis | 100 | Significant Reduction | [2] |

| Liver | Not specified | 40 | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to characterize the activity of this compound.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on CSF-1R kinase activity.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human CSF-1R kinase domain is used as the enzyme source. A synthetic peptide substrate is utilized for the phosphorylation reaction.

-

Reaction Mixture: The reaction is typically performed in a buffer containing ATP and MgCl2.

-

Inhibitor Addition: this compound is serially diluted and added to the reaction mixture.

-

Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at room temperature for a specified period.

-

Detection: The amount of phosphorylated substrate is quantified using methods such as radioactive filter binding assays or fluorescence-based assays.

-

IC50 Calculation: The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.

Cell-Based Proliferation and Cytokine Expression Assays

Objective: To assess the functional impact of this compound on CSF-1R-dependent cellular processes.

Methodology:

-

Cell Culture: Mouse bone marrow-derived macrophages (for proliferation) or human monocytes (for MCP-1 expression) are cultured in appropriate media.

-

Stimulation: Cells are stimulated with recombinant human CSF-1 to induce proliferation or MCP-1 expression.

-

Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound before the addition of CSF-1.

-

Proliferation Assessment: Cell proliferation is measured after a defined incubation period (e.g., 72 hours) using assays such as BrdU incorporation or MTS assay.

-

MCP-1 Quantification: Supernatants from human monocyte cultures are collected, and the concentration of MCP-1 is determined by ELISA.

-

IC50 Determination: The IC50 values are calculated based on the inhibition of the CSF-1-induced response.

In Vivo Macrophage Depletion Study

Objective: To evaluate the effect of orally administered this compound on macrophage populations in different tissues in mice.

Methodology:

-

Animal Model: Wild-type mice are used for the study.

-

Dosing: this compound is formulated in a suitable vehicle and administered orally (p.o.) to mice twice daily for a period of four days at specified doses (e.g., 20 and 100 mg/kg). A vehicle control group is also included.[2]

-

Tissue Collection and Processing: At the end of the treatment period, mice are euthanized, and relevant tissues (e.g., skin, liver) are collected. Tissues are fixed in formalin and embedded in paraffin for histological analysis.

-

Immunohistochemistry: Tissue sections are stained with antibodies against macrophage-specific markers, such as F4/80.

-

Quantification: The number of stained macrophages in specific tissue compartments (e.g., subcutaneous connective tissue, epidermis) is counted under a microscope.

-

Data Analysis: The percentage of macrophage depletion in the this compound-treated groups is calculated relative to the vehicle-treated control group.

Therapeutic Implications

The ability of this compound to effectively deplete macrophages has significant therapeutic implications. Tumor-associated macrophages (TAMs) are known to promote tumor growth, angiogenesis, and metastasis.[3][4] By depleting TAMs, this compound has shown potential in suppressing tumor growth in preclinical models of solid tumors.[3] Furthermore, its activity against osteoclasts, which are also dependent on CSF-1R signaling, suggests its utility in treating bone metastases.[1][3] The dual inhibition of CSF-1R and FLT3 makes this compound a promising candidate for the treatment of acute myeloid leukemia.[3]

Conclusion

This compound is a potent and selective inhibitor of CSF-1R that effectively depletes macrophages in vivo. Its well-characterized mechanism of action, supported by robust quantitative data and detailed experimental protocols, establishes it as a valuable tool for research into the role of macrophages in health and disease. The preclinical efficacy of this compound highlights its potential as a therapeutic agent in various oncological and inflammatory conditions where macrophages play a pathogenic role. Further investigation and clinical development are warranted to fully realize the therapeutic potential of this compound.

References

- 1. medkoo.com [medkoo.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound, a novel orally active colony-stimulating factor-1 receptor/FMS-related receptor tyrosine kinase-3 receptor tyrosine kinase inhibitor with potential utility in solid tumors, bone metastases, and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

The CSF-1R Inhibitor JNJ-28312141: A Deep Dive into its Impact on Osteoclast Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JNJ-28312141 is a potent and orally active inhibitor of the Colony-Stimulating Factor-1 Receptor (CSF-1R), a critical signaling pathway for the differentiation, survival, and function of osteoclasts. By targeting CSF-1R, this compound has demonstrated a significant capacity to reduce osteoclast numbers and activity in preclinical models. This technical guide provides a comprehensive overview of the core scientific principles underlying the effects of this compound on osteoclast biology, including its mechanism of action, quantitative effects on osteoclast activity, and detailed experimental protocols for its evaluation. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating novel therapeutics for bone disorders characterized by excessive osteoclast activity, such as osteoporosis and bone metastases.

Introduction to this compound and its Target: CSF-1R

This compound is a small molecule inhibitor that also targets FMS-related receptor tyrosine kinase-3 (FLT3)[1]. Its primary mechanism of action relevant to bone metabolism is the inhibition of CSF-1R. CSF-1, the ligand for CSF-1R, is an essential cytokine for the proliferation, differentiation, and survival of macrophages and their specialized bone-resorbing derivatives, the osteoclasts[1]. In pathological conditions such as bone metastases, tumor cells often secrete CSF-1, which promotes the formation and activity of osteoclasts, leading to bone destruction[1]. By blocking the CSF-1R signaling cascade, this compound effectively curtails the development and function of these bone-resorbing cells.

Mechanism of Action: Inhibition of CSF-1R Signaling in Osteoclasts

The differentiation and activation of osteoclasts are tightly regulated by two key cytokines: Macrophage Colony-Stimulating Factor (M-CSF), another name for CSF-1, and Receptor Activator of Nuclear Factor-κB Ligand (RANKL). This compound directly interferes with the M-CSF/CSF-1R signaling axis.

Upon binding of M-CSF, CSF-1R dimerizes and autophosphorylates, initiating a downstream signaling cascade that is crucial for the survival and proliferation of osteoclast precursors. This compound, as a CSF-1R kinase inhibitor, prevents this autophosphorylation and subsequent activation of downstream signaling pathways. This blockade leads to a reduction in the pool of osteoclast precursors and impairs the function of mature osteoclasts.

While this compound's primary target is CSF-1R, its impact on osteoclastogenesis is also intertwined with the RANKL signaling pathway. CSF-1R signaling can influence the expression of RANK, the receptor for RANKL, on osteoclast precursors, thereby modulating their sensitivity to this essential differentiation signal. By inhibiting CSF-1R, this compound can indirectly attenuate the pro-osteoclastogenic effects of RANKL.

Quantitative Assessment of this compound's Effect on Osteoclast Activity

Preclinical studies have demonstrated the potent anti-osteoclast activity of this compound. In a rat model of mammary carcinoma-induced bone metastasis, this compound was shown to be superior to the bisphosphonate zoledronate in reducing the number of tumor-associated osteoclasts[1].

| Parameter | This compound | Zoledronate | Control (Vehicle) |

| Mean Trabecular Bone Score | Significantly Higher | Higher | Low |

| Number of Tumor-Associated Osteoclasts | Significantly Reduced | Reduced | High |

| Tumor Growth in Bone | Reduced | Reduced | Progressive |

| Table 1: Summary of in vivo efficacy of this compound in a rat model of bone metastasis. Data is qualitative based on published findings[1]. |

While specific IC50 values for in vitro osteoclast differentiation and bone resorption assays for this compound are not publicly available in the searched literature, the in vivo data strongly supports its potent inhibitory effect on osteoclast function.

Experimental Protocols

This section outlines detailed methodologies for key experiments to assess the impact of compounds like this compound on osteoclast activity.

In Vitro Osteoclast Differentiation Assay

This assay is used to determine the effect of a compound on the formation of mature, multinucleated osteoclasts from precursor cells.

Materials:

-

Murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMMs).

-

Alpha-Minimum Essential Medium (α-MEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

-

Recombinant murine M-CSF.

-

Recombinant murine RANKL.

-

Test compound (e.g., this compound) at various concentrations.

-

Tartrate-Resistant Acid Phosphatase (TRAP) staining kit.

-

96-well culture plates.

Protocol:

-

Seed precursor cells (e.g., RAW 264.7 at 1x10^4 cells/well) in a 96-well plate and allow to adhere overnight.

-

Replace the medium with α-MEM containing M-CSF (e.g., 30 ng/mL) and RANKL (e.g., 50 ng/mL) to induce osteoclast differentiation.

-

Add the test compound at a range of concentrations to the culture medium. Include a vehicle control.

-

Incubate the plates for 4-6 days, replacing the medium with fresh medium containing M-CSF, RANKL, and the test compound every 2 days.

-

After the incubation period, fix the cells with 4% paraformaldehyde.

-

Stain the cells for TRAP activity according to the manufacturer's instructions.

-

Count the number of TRAP-positive multinucleated (≥3 nuclei) cells per well under a microscope.

-

Calculate the IC50 value for the inhibition of osteoclast differentiation.

In Vitro Bone Resorption (Pit Formation) Assay

This assay measures the functional ability of mature osteoclasts to resorb a bone-like substrate.

Materials:

-

Osteoclast precursor cells (as above).

-

Culture medium and differentiation factors (M-CSF and RANKL).

-

Test compound.

-

Bone-mimicking calcium phosphate-coated plates or dentin slices.

-

Toluidine blue or other suitable stain for visualizing resorption pits.

-

Microscope with imaging software.

Protocol:

-

Differentiate osteoclast precursors into mature osteoclasts on the bone-mimicking substrate as described in the differentiation assay (Section 4.1).

-

Once mature osteoclasts have formed, treat the cells with the test compound at various concentrations for an additional 24-48 hours.

-

Remove the cells from the substrate using a cell scraper or sonication.

-

Stain the substrate with a 1% toluidine blue solution to visualize the resorption pits.

-

Capture images of the resorption pits using a microscope.

-

Quantify the total area of resorption per well using image analysis software (e.g., ImageJ).

-

Calculate the IC50 value for the inhibition of bone resorption.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for diseases characterized by excessive osteoclast activity. Its targeted inhibition of CSF-1R provides a potent mechanism to reduce osteoclast formation and function. The preclinical data, particularly its superiority over zoledronate in reducing osteoclast numbers in a bone metastasis model, highlights its potential clinical utility.

Further research is warranted to fully elucidate the downstream signaling effects of this compound and its precise interplay with the RANKL pathway in osteoclasts. While no clinical trial data for this compound in non-oncologic bone diseases like osteoporosis is currently available, its potent anti-resorptive properties suggest that CSF-1R inhibitors could be a valuable therapeutic strategy for a broader range of skeletal disorders. Future studies should focus on comprehensive in vitro characterization, including the determination of IC50 values, and exploring its efficacy and safety in clinical trials for various bone pathologies.

References

JNJ-28312141: A Novel CSF-1R/FLT3 Inhibitor for Solid Tumor Research

This technical guide provides an in-depth overview of the preclinical research on JNJ-28312141, a potent, orally active dual inhibitor of Colony-Stimulating Factor-1 Receptor (CSF-1R) and FMS-like Tyrosine Kinase 3 (FLT3). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the tumor microenvironment in solid tumors.

Core Mechanism of Action

This compound exerts its primary anti-tumor effects by inhibiting CSF-1R, a critical receptor for the survival, proliferation, and differentiation of macrophages.[1][2] Many solid tumors express CSF-1, which in turn recruits and sustains a population of tumor-associated macrophages (TAMs). These TAMs are known to promote tumor angiogenesis, progression, and suppress the immune response.[1][3] By blocking the CSF-1R signaling pathway, this compound effectively depletes TAMs within the tumor microenvironment, leading to reduced tumor growth and vascularity.[2][4]

In addition to its potent activity against CSF-1R, this compound also inhibits FLT3, a receptor tyrosine kinase often implicated in hematologic malignancies such as acute myeloid leukemia (AML).[1][2] This dual inhibitory profile suggests a broader therapeutic potential for this compound.

Signaling Pathway of this compound Action

Caption: CSF-1R signaling pathway and the inhibitory action of this compound.

In Vitro Kinase Inhibitory Activity

This compound demonstrates high potency and a narrow selectivity profile against a panel of kinases. The primary targets are CSF-1R and FLT3, with significant activity also observed against KIT, AXL, TRKA, and LCK.

| Kinase Target | IC50 (µmol/L) |

| CSF-1R | 0.00069 |

| KIT | 0.005 |

| AXL | 0.012 |

| TRKA | 0.015 |

| FLT3 | 0.030 |

| LCK | 0.088 |

| Data sourced from a study where 98 out of 115 kinases were not inhibited by 50% at a concentration of 1 µmol/L.[1] |

Preclinical Efficacy in Solid Tumors: H460 Xenograft Model

The in vivo efficacy of this compound was evaluated in a non-small cell lung adenocarcinoma (NSCLC) xenograft model using H460 cells, which do not express CSF-1R themselves but are known to establish a tumor microenvironment rich in TAMs.[1][2][4]

Experimental Workflow: H460 Xenograft Study

Caption: Experimental workflow for the H460 non-small cell lung adenocarcinoma xenograft study.

Tumor Growth Inhibition

Oral administration of this compound resulted in a dose-dependent suppression of H460 tumor growth in nude mice.[1][2]

| Treatment Group (mg/kg) | Mean Tumor Volume (mm³) at Day 28 (approx.) | Percent Tumor Growth Inhibition (%) |

| Vehicle | ~1200 | - |

| 25 | ~800 | ~33% |

| 50 | ~600 | ~50% |

| 100 | ~400 | ~67% |

| Data is estimated from graphical representations in the source publication.[1] |

Impact on the Tumor Microenvironment

The anti-tumor activity of this compound in the H460 model was correlated with a significant reduction in both TAMs and tumor microvasculature.[1][3]

| Parameter | Vehicle Control | This compound (100 mg/kg) | Reduction (%) |

| F4/80+ TAMs (cells/field) | High | Markedly Reduced | Significant |

| CD31+ Microvessels | High | Markedly Reduced | Significant |

| Qualitative and quantitative descriptions are based on immunohistochemical analysis from the source publication.[1][3] |

Potential in Bone Metastasis: MRMT-1 Syngeneic Model

This compound was also evaluated for its ability to prevent tumor-induced bone erosion in a syngeneic rat model using MRMT-1 mammary carcinoma cells inoculated into the tibia.[1]

Experimental Workflow: MRMT-1 Bone Metastasis Study

Caption: Experimental workflow for the MRMT-1 mammary carcinoma bone metastasis study.

Efficacy in Preventing Bone Lesions

Both this compound and the bisphosphonate zoledronate were effective in reducing tumor growth and preserving bone integrity.[1][2] However, this compound was superior to zoledronate in reducing the number of tumor-associated osteoclasts.[2][3]

| Treatment Group (mg/kg) | Radiographic Score (Bone Erosion) | Trabecular Bone Area | Tumor-Associated Osteoclasts |

| Vehicle | Severe | Significantly Reduced | High |

| This compound (20) | Minimal to None | Preserved (Sham-like) | Significantly Reduced |

| This compound (60) | Minimal to None | Preserved (Sham-like) | Significantly Reduced |

| Zoledronate | Minimal to None | Trend towards Increased | Reduced (less than JNJ) |

| Data is a summary of findings from microradiography, micro-CT, and histological analyses.[1][2] |

Experimental Protocols

Cell Lines and Culture

-

H460 Human Non-Small Cell Lung Adenocarcinoma: Cultured in appropriate media and conditions for tumor cell growth. These cells do not express CSF-1R.[2][4]

-

MRMT-1 Rat Mammary Carcinoma: Maintained in culture for subsequent inoculation into syngeneic rats.[1]

-

HEK cells expressing CSF-1R: Used for in vitro assays to determine the IC50 of this compound on CSF-1R phosphorylation.[1]

In Vivo Studies

-

H460 Xenograft Model:

-

Animals: Nude mice.[1]

-

Tumor Inoculation: H460 cells were inoculated subcutaneously.[3]

-

Treatment: Dosing with vehicle or this compound (25, 50, or 100 mg/kg) was initiated 3 days post-inoculation and administered orally twice daily on weekdays and once daily on weekends for 25 consecutive days.[1][3]

-

Analysis: Tumor volumes were measured by calipers. On day 28, tumors were harvested for immunohistochemical staining of F4/80 (macrophages) and CD31 (microvasculature).[1][3]

-

-

MRMT-1 Bone Metastasis Model:

-

Animals: Sprague-Dawley rats.[3]

-

Tumor Inoculation: MRMT-1 cells were inoculated into the right tibia.[3]

-

Treatment: Starting on day 3 and continuing until day 17, rats were treated with vehicle, this compound (20 or 60 mg/kg, p.o., b.i.d.), or zoledronate (0.030 mg/kg, s.c., every other day).[3]

-

Analysis: On day 17, tibiae were analyzed by microradiography and micro-computed tomography to assess bone lesions. Histological analysis was performed to quantify tumor-associated osteoclasts.[1][3]

-

Cellular Assays

-

CSF-1R Kinase Assay: The IC50 of this compound against CSF-1R kinase activity was determined in a biochemical assay.[1]

-

CSF-1R Phosphorylation Assay: HEK cells expressing CSF-1R were pretreated with this compound, stimulated with CSF-1, and cell lysates were analyzed by immunoblot for phosphorylated and total CSF-1R.[1][3]

-

Macrophage Proliferation Assay: The effect of this compound on the CSF-1-dependent proliferation of primary mouse macrophages was assessed.[1]

Conclusion

This compound is a potent dual inhibitor of CSF-1R and FLT3 with significant preclinical activity in a solid tumor model. Its mechanism of action, centered on the depletion of tumor-associated macrophages, leads to reduced tumor growth and angiogenesis. Furthermore, its efficacy in a bone metastasis model highlights its potential to treat skeletal-related events in cancer. These findings underscore the therapeutic promise of targeting the CSF-1/CSF-1R axis in solid tumors and provide a strong rationale for further clinical investigation.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound, a novel orally active colony-stimulating factor-1 receptor/FMS-related receptor tyrosine kinase-3 receptor tyrosine kinase inhibitor with potential utility in solid tumors, bone metastases, and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Collection - Data from this compound, a novel orally active colony-stimulating factor-1 receptor/FMS-related receptor tyrosine kinase-3 receptor tyrosine kinase inhibitor with potential utility in solid tumors, bone metastases, and acute myeloid leukemia - Molecular Cancer Therapeutics - Figshare [aacr.figshare.com]

The Dual CSF-1R/FLT3 Inhibitor JNJ-28312141: A Technical Guide to its Investigation in Preclinical Bone Metastasis Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical investigation of JNJ-28312141, a potent, orally active inhibitor of Colony-Stimulating Factor-1 Receptor (CSF-1R) and FMS-like Tyrosine Kinase-3 (FLT3), in the context of bone metastasis. This document details the mechanism of action, experimental protocols, and key quantitative findings from seminal studies, offering a comprehensive resource for researchers in oncology and drug development.

Introduction: Targeting the Tumor Microenvironment in Bone Metastasis

Bone metastasis is a devastating sequela of many cancers, including breast and prostate carcinoma, leading to significant morbidity through pain, pathological fractures, and hypercalcemia.[1] The vicious cycle of tumor-bone interaction is a key driver of disease progression. Tumor cells that have metastasized to the bone secrete factors that stimulate osteoclast differentiation and activity, leading to bone resorption.[2] This degradation of the bone matrix releases growth factors that, in turn, fuel further tumor growth.[2]

Tumor-associated macrophages (TAMs) and osteoclasts, both of which are dependent on CSF-1R signaling for their differentiation, proliferation, and survival, are critical players in this process.[3][4] TAMs can promote tumor angiogenesis and create an immunosuppressive microenvironment, while osteoclasts are the primary mediators of bone destruction.[3] Therefore, inhibiting CSF-1R presents a compelling therapeutic strategy to disrupt the tumor-bone vicious cycle.

This compound is a novel small molecule inhibitor that targets CSF-1R.[3] Additionally, it exhibits inhibitory activity against FLT3, a receptor tyrosine kinase often implicated in hematologic malignancies.[3] This dual inhibitory profile makes this compound a subject of significant interest for its potential therapeutic applications in both solid tumors and certain leukemias.

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects by inhibiting the kinase activity of CSF-1R and FLT3, thereby blocking their downstream signaling pathways.

CSF-1R Signaling Pathway

CSF-1R, upon binding its ligand CSF-1, dimerizes and autophosphorylates, initiating a cascade of intracellular signaling events. These pathways, including the PI3K/AKT and MAPK/ERK pathways, are crucial for the differentiation, survival, and function of macrophages and osteoclasts.[5][6][7] In the context of bone metastasis, CSF-1R signaling in osteoclast precursors is essential for their differentiation into mature, bone-resorbing osteoclasts.[8] In TAMs, CSF-1R signaling promotes a pro-tumoral M2-like phenotype. By inhibiting CSF-1R, this compound disrupts these processes, leading to a reduction in osteoclastogenesis and a potential reprogramming of the tumor microenvironment.

FLT3 Signaling Pathway

FLT3 is a receptor tyrosine kinase that plays a critical role in the normal development of hematopoietic stem and progenitor cells.[9] Mutations leading to constitutive activation of FLT3 are common in acute myeloid leukemia (AML).[10] FLT3 activation triggers downstream signaling through the PI3K/AKT and RAS/MEK/ERK pathways, promoting cell proliferation and survival.[9][10] The inhibition of FLT3 by this compound provides a therapeutic rationale for its use in FLT3-driven hematological malignancies. While the direct role of FLT3 in solid tumor bone metastasis is less established, its expression on some myeloid progenitor cells could suggest a potential indirect role in modulating the bone marrow microenvironment.

Quantitative Data Summary

The preclinical efficacy of this compound has been evaluated in various models. The following tables summarize the key quantitative findings from the seminal publication by Manthey et al., 2009.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | IC50 (µmol/L) |

| CSF-1R | 0.00069 |

| FLT3 | 0.030 |

| KIT | 0.005 |

| AXL | 0.012 |

| TRKA | 0.015 |

| LCK | 0.088 |

| Data extracted from Manthey et al., Mol Cancer Ther 2009;8(11):3151–61.[11] |

Table 2: Efficacy of this compound in H460 Lung Adenocarcinoma Xenograft Model

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Reduction in F4/80+ TAMs (%) |

| Vehicle | - | - | - |

| This compound | 25 | Not specified | Not specified |

| This compound | 50 | Not specified | Not specified |

| This compound | 100 | Dose-dependent suppression | Marked reductions |

| Data extracted from Manthey et al., Mol Cancer Ther 2009;8(11):3151–61.[3] |

Table 3: Efficacy of this compound in MRMT-1 Rat Mammary Carcinoma Bone Metastasis Model

| Treatment Group | Dose | Reduction in Tumor Growth | Preservation of Bone | Reduction in Tumor-Associated Osteoclasts |

| Vehicle | - | - | - | - |

| This compound | 20 mg/kg | Yes | Yes | Superior to zoledronate |

| Zoledronate | 0.030 mg/kg | Yes | Yes | Yes |

| Data extracted from Manthey et al., Mol Cancer Ther 2009;8(11):3151–61.[3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following protocols are based on the "Materials and Methods" section of Manthey et al., 2009.

H460 Lung Adenocarcinoma Xenograft Model

This model was utilized to assess the impact of this compound on the growth of a solid tumor in which the tumor cells themselves do not express CSF-1R, thus highlighting the drug's effect on the tumor microenvironment.

Protocol:

-

Cell Culture: H460 human non-small cell lung cancer cells are cultured in appropriate media.

-

Animal Model: Female nude mice are used.

-

Tumor Inoculation: A suspension of H460 cells is injected subcutaneously into the flank of each mouse.

-

Treatment:

-

Mice are randomized into treatment groups: vehicle control and this compound at 25, 50, and 100 mg/kg.

-

Oral administration of the assigned treatment begins 3 days after tumor cell inoculation.

-

Dosing is performed twice daily on weekdays and once daily on weekends for 25 consecutive days.

-

-

Monitoring: Tumor volumes are measured regularly using calipers.

-

Endpoint Analysis:

-

At the end of the study, mice are euthanized, and tumors are excised.

-

Tumor tissue is processed for immunohistochemical analysis to quantify tumor-associated macrophages (using F4/80 staining) and assess microvascular density.[12]

-

MRMT-1 Mammary Carcinoma Intra-tibial Model of Bone Metastasis

This syngeneic rat model was employed to directly evaluate the efficacy of this compound in preventing tumor-induced bone destruction.[2][13] The MRMT-1 cell line, derived from a rat mammary carcinoma, is known to cause severe osteolytic lesions when inoculated into the tibia.[2][13][14][15]

Protocol:

-

Cell Culture: MRMT-1 rat mammary carcinoma cells are maintained in culture.

-

Animal Model: Female Sprague-Dawley rats are used.

-

Tumor Inoculation: A suspension of MRMT-1 cells is injected into the proximal tibia of the rats.

-

Treatment:

-

Animals are assigned to treatment groups: vehicle control, this compound (20 mg/kg, orally, twice daily), and zoledronate (0.030 mg/kg, subcutaneously, every other day) as a positive control.

-

Treatment commences 3 days after tumor cell inoculation and continues until day 17.

-

-

Endpoint Analysis:

-

On day 17, rats are euthanized, and the hind limbs are collected.

-

Bone integrity is assessed using microradiography and micro-computed tomography (micro-CT) to visualize and quantify bone lesions.

-

Histological sections of the tibias are prepared to examine trabecular bone structure.

-

Tartrate-resistant acid phosphatase (TRAP) staining is performed on bone sections to identify and quantify osteoclasts.[12]

-

Conclusion and Future Directions

The preclinical data for this compound in bone metastasis models demonstrate its potential as a therapeutic agent that targets the tumor microenvironment. By inhibiting CSF-1R, this compound effectively reduces the number of tumor-promoting macrophages and bone-resorbing osteoclasts, leading to decreased tumor growth and preservation of bone integrity. Its dual activity against FLT3 further broadens its potential clinical utility.

Future research should focus on further elucidating the specific molecular mechanisms by which this compound modulates the tumor microenvironment. Investigating the efficacy of this compound in combination with other anti-cancer therapies, such as chemotherapy or immunotherapy, could reveal synergistic effects and provide new avenues for the treatment of metastatic bone disease. Further studies in a variety of bone metastasis models, including those derived from other primary tumors, will be essential to fully define the therapeutic potential of this promising compound.

References

- 1. Pharmacological Properties of JTE-952, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The M-CSF receptor in osteoclasts and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. elifesciences.org [elifesciences.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. MRMT-1 rat breast carcinoma cells and models of bone metastases: improvement of an in vitro system to mimic the in vivo condition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. MRMT-1 - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. Cellosaurus cell line MRMT-1 (CVCL_5156) [cellosaurus.org]

JNJ-28312141: A Technical Overview of a Dual CSF1R/FLT3 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activity of JNJ-28312141, a potent, orally active dual inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R) and FMS-like Tyrosine Kinase 3 (FLT3). This document is intended for an audience with a professional background in pharmaceutical sciences, oncology, and molecular biology.

Core Compound Information

This compound, also known as 4-cyano-N-[2-(1-cyclohexen-1-yl)-4-[1-[(dimethylamino)acetyl]-4-piperidinyl]phenyl]-1H-imidazole-2-carboxamide, is a small molecule inhibitor belonging to the class of arylamide derivatives.[1][2] It has been investigated for its therapeutic potential in various oncological and inflammatory conditions, primarily due to its targeted action on key signaling pathways involved in cell proliferation, differentiation, and survival.[3][4][5]

Chemical Structure and Identifiers

The chemical identity of this compound is defined by its unique structural features, which are crucial for its biological activity.

| Identifier | Value |

| IUPAC Name | 4-cyano-N-(5-(1-(2-(dimethylamino)acetyl)piperidin-4-yl)-2',3',4',5'-tetrahydro-[1,1'-biphenyl]-2-yl)-1H-imidazole-2-carboxamide[1] |

| CAS Number | 885692-52-4 (for HCl salt)[1]; 1149939-55-8 (for free base)[1] |

| Molecular Formula | C26H32N6O2[1][6][7] |

| Molecular Weight | 460.57 g/mol [1][7] |

| SMILES String | CN(C)CC(=O)N1CCC(CC1)C1=CC=C(NC(=O)C2=NC(=CN2)C#N)C(=C1)C1=CCCCC1[6][7] |

| InChI Key | GUBJNPWVIUFSTR-UHFFFAOYSA-N[1][7] |

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the key physicochemical parameters of this compound.

| Property | Value | Source |

| logP | 3.72 | ALOGPS[8] |

| Water Solubility | 0.037 mg/mL | ALOGPS[8] |

| pKa (Strongest Acidic) | 7.17 | Chemaxon[8] |

| pKa (Strongest Basic) | 7.77 | Chemaxon[8] |

| Polar Surface Area | 105.12 Ų | Chemaxon[8] |

| Rotatable Bond Count | 6 | Chemaxon[8] |

| Hydrogen Bond Donors | 2 | Chemaxon[8] |

| Hydrogen Bond Acceptors | 5 | Chemaxon[8] |

Mechanism of Action and Biological Activity

This compound functions as a dual inhibitor of the receptor tyrosine kinases CSF1R and FLT3.[1][3][5] By targeting these receptors, it disrupts downstream signaling cascades that are crucial for the survival and proliferation of specific cell types, including tumor-associated macrophages (TAMs) and certain leukemic cells.[3]

Inhibition of CSF1R and FLT3

This compound exhibits potent inhibitory activity against both CSF1R and FLT3, as demonstrated by in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) highlight its efficacy.

| Target Kinase | IC50 (nM) |

| CSF1R | 0.69[4] |

| FLT3 | 30 |

| KIT | 5 |

| AXL | 12 |

| TRKA | 15 |

| LCK | 88 |

Note: IC50 values can vary depending on the specific assay conditions.

Signaling Pathways

The inhibition of CSF1R and FLT3 by this compound leads to the downregulation of several key intracellular signaling pathways.

The binding of CSF-1 to its receptor, CSF1R, triggers receptor dimerization and autophosphorylation, leading to the activation of downstream signaling cascades. These pathways are integral to the differentiation, proliferation, and survival of macrophages.[9][10] this compound blocks the initial phosphorylation event, thereby inhibiting these downstream effects.

FLT3 signaling is critical for the normal development of hematopoietic stem and progenitor cells.[1] Constitutive activation of FLT3 due to mutations is a common driver in acute myeloid leukemia (AML). This compound inhibits this aberrant signaling, leading to reduced proliferation and survival of FLT3-dependent cancer cells.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline representative protocols for key in vitro assays used to characterize this compound.

In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of this compound against a target kinase, such as CSF1R or FLT3.

Materials:

-

Recombinant human CSF1R or FLT3 kinase

-

Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)

-

Adenosine triphosphate (ATP)

-

This compound

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well white plates

-

Multichannel pipettes and a plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series of the compound in kinase assay buffer.

-

Reaction Setup: To each well of a 384-well plate, add the kinase and substrate in kinase assay buffer.

-

Inhibitor Addition: Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.

-

Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Reaction Termination and Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. This typically involves a two-step process of adding a reagent to stop the kinase reaction and deplete remaining ATP, followed by the addition of a second reagent to convert ADP to ATP and generate a luminescent signal.

-

Data Analysis: Measure the luminescence using a plate reader. The data is then normalized to controls, and the IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.

Cellular Proliferation Assay (Representative Protocol)

This protocol outlines a method to assess the effect of this compound on the proliferation of a cancer cell line that is dependent on CSF1R or FLT3 signaling (e.g., MV-4-11, a human AML cell line with an FLT3-ITD mutation).

Materials:

-

MV-4-11 cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

96-well clear-bottom white plates

-

Humidified incubator (37°C, 5% CO2)

-

Plate reader capable of luminescence detection

Procedure:

-

Cell Seeding: Seed MV-4-11 cells into 96-well plates at a density of 5,000-10,000 cells per well in complete growth medium.

-

Compound Treatment: Prepare a serial dilution of this compound in growth medium. Add the diluted compound or vehicle control to the wells.

-

Incubation: Incubate the plates for 72 hours in a humidified incubator.

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Data Acquisition and Analysis: After a brief incubation with the viability reagent, measure the luminescence using a plate reader. Normalize the data to the vehicle-treated control wells and calculate the percentage of proliferation inhibition. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a potent dual inhibitor of CSF1R and FLT3 with well-defined chemical and physicochemical properties. Its mechanism of action, centered on the disruption of key signaling pathways in cancer and immune cells, underscores its potential as a therapeutic agent. The provided experimental protocols offer a foundation for further investigation and characterization of this and similar compounds in a research and drug development setting. This technical guide serves as a comprehensive resource for scientists and researchers working in the field of targeted cancer therapy.

References

- 1. FLT3, a signaling pathway gene [ogt.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a novel orally active colony-stimulating factor-1 receptor/FMS-related receptor tyrosine kinase-3 receptor tyrosine kinase inhibitor with potential utility in solid tumors, bone metastases, and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound - Immunomart [immunomart.com]

- 6. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]

- 7. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]

- 10. What are CSF-1R modulators and how do they work? [synapse.patsnap.com]

JNJ-28312141: A Comprehensive Kinase Selectivity Profile

Introduction

JNJ-28312141 is a potent, orally active small molecule inhibitor primarily targeting the Colony-Stimulating Factor-1 Receptor (CSF-1R), also known as FMS.[1][2] As a member of the type III family of receptor tyrosine kinases, CSF-1R is a key regulator of macrophage and osteoclast differentiation and function.[3][4] Dysregulation of the CSF-1/CSF-1R pathway is implicated in various pathologies, including cancer and inflammatory diseases, making it a compelling therapeutic target.[3] this compound also demonstrates significant inhibitory activity against the FMS-like receptor tyrosine kinase-3 (FLT3), another type III receptor tyrosine kinase, which is frequently mutated in acute myeloid leukemia (AML).[1][3] This dual activity suggests its potential therapeutic utility in solid tumors, bone metastases, and AML.[1][3] This document provides an in-depth analysis of the kinase selectivity profile of this compound, complete with quantitative data, experimental methodologies, and pathway visualizations.

Data Presentation: Kinase Inhibition Profile

The kinase selectivity of this compound was assessed against a broad panel of 115 kinases. The compound exhibits a narrow kinase selectivity profile, potently inhibiting a small subset of kinases.[1] The majority of the tested kinases (98 out of 115) were not significantly inhibited (less than 50% inhibition) at a concentration of 1 µmol/L.[1] The following tables summarize the quantitative inhibitory activity (IC50) of this compound against its most sensitive targets in both biochemical and cellular assays.

Table 1: Biochemical Kinase Inhibition by this compound

| Kinase Target | IC50 (µmol/L) | Kinase Family |

| CSF-1R (FMS) | 0.00069 | Receptor Tyrosine Kinase |

| KIT | 0.005 | Receptor Tyrosine Kinase |

| AXL | 0.012 | Receptor Tyrosine Kinase |

| TRKA | 0.015 | Receptor Tyrosine Kinase |

| FLT3 | 0.030 | Receptor Tyrosine Kinase |

| LCK | 0.088 | Non-receptor Tyrosine Kinase |

| Data sourced from a biochemical assay of kinase activity.[1] |

Table 2: Cellular Inhibitory Activity of this compound

| Cellular Assay Description | Cell Type | IC50 (µmol/L) |

| Inhibition of CSF-1-induced CSF-1R phosphorylation | HEK cells expressing CSF-1R | 0.005 |

| Inhibition of CSF-1-dependent proliferation | Mouse Macrophages | 0.003 |

| Inhibition of CSF-1-induced MCP-1 expression | Human Monocytes | 0.003 |

| These data reflect the compound's activity in a cellular context, confirming target engagement.[1] |

It is noteworthy that despite potent inhibition of LCK and AXL in biochemical assays, higher concentrations (>2 µmol/L) were required to inhibit these targets in cellular assays, indicating greater functional selectivity for CSF-1R, FLT3, and KIT at nanomolar concentrations.[1]

Experimental Protocols

The following section details the generalized methodologies employed to determine the kinase selectivity and cellular activity of this compound.

1. Recombinant Enzyme Kinase Assays (Biochemical IC50 Determination)

This method is used to determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

-

Objective: To calculate the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.

-

Materials:

-

Recombinant human kinases.

-

Specific peptide or protein substrates for each kinase.

-

This compound, serially diluted.

-

Adenosine triphosphate (ATP), radio-labeled with ³³P (γ-³³P-ATP).

-

Assay buffer (containing MgCl₂, MnCl₂, Brij-35, etc.).

-

Filter membranes or scintillator-coated microtiter plates.

-

-

Procedure:

-

The kinase, its specific substrate, and a serial dilution of this compound are pre-incubated in the assay buffer in a 96-well plate.

-

The kinase reaction is initiated by the addition of γ-³³P-ATP.

-

The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60-120 minutes).

-

The reaction is terminated by the addition of a stop solution (e.g., phosphoric acid).

-

The reaction mixture is transferred to a filter membrane which captures the phosphorylated substrate.

-

The filter is washed to remove unincorporated γ-³³P-ATP.

-

The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

-

The percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO).

-

IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

-

2. Cellular Phosphorylation Assay (Target Engagement)

This assay measures the ability of the compound to inhibit the phosphorylation of its target kinase within a cellular environment.

-

Objective: To determine the IC50 for the inhibition of ligand-induced CSF-1R autophosphorylation.

-

Materials:

-

HEK (Human Embryonic Kidney) cells engineered to express human CSF-1R.

-

Recombinant human CSF-1 ligand.

-

This compound, serially diluted.

-

Cell lysis buffer.

-

Antibodies: anti-phospho-CSF-1R and anti-total-CSF-1R.

-

SDS-PAGE and Western blotting equipment.

-

-

Procedure:

-

CSF-1R-expressing HEK cells are serum-starved to reduce basal receptor phosphorylation.

-

Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 30 minutes).

-

The cells are then stimulated with a fixed concentration of CSF-1 ligand (e.g., 25 ng/mL) for a short period (e.g., 10 minutes) to induce receptor autophosphorylation.[5]

-

The cells are immediately lysed, and total protein concentration is determined.

-

Equal amounts of protein from each sample are resolved by SDS-PAGE and transferred to a nitrocellulose membrane.

-

The membrane is immunoblotted with an antibody specific for phosphorylated CSF-1R.

-

The membrane is stripped and re-probed with an antibody for total CSF-1R to serve as a loading control.

-

The band intensities are quantified, and the ratio of phosphorylated to total CSF-1R is calculated.

-

IC50 values are derived from the dose-response curve.

-

Visualizations: Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the simplified signaling pathways for the primary targets of this compound.

Caption: Simplified CSF-1R signaling pathway and the inhibitory action of this compound.

Caption: Simplified FLT3 signaling cascade and the inhibitory action of this compound.

Experimental Workflow

The diagram below outlines the general workflow for characterizing the kinase selectivity profile of a small molecule inhibitor.

Caption: General experimental workflow for determining a kinase inhibitor's selectivity profile.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. This compound, a novel orally active colony-stimulating factor-1 receptor/FMS-related receptor tyrosine kinase-3 receptor tyrosine kinase inhibitor with potential utility in solid tumors, bone metastases, and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

Preclinical Pharmacokinetics of JNJ-28312141: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-28312141 is a potent, orally active small molecule inhibitor targeting the colony-stimulating factor-1 receptor (CSF-1R) and FMS-like tyrosine kinase-3 (FLT3).[1][2] Preclinical research has demonstrated its potential therapeutic utility in oncology, particularly in solid tumors, bone metastases, and acute myeloid leukemia (AML).[1][2] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of this compound, detailing its biological activity, and the experimental protocols used in its early-stage evaluation.

Core Mechanism of Action

This compound exerts its therapeutic effects by inhibiting key signaling pathways involved in cell survival, proliferation, and differentiation. Its primary targets are:

-

Colony-Stimulating Factor-1 Receptor (CSF-1R): By inhibiting CSF-1R, this compound disrupts the signaling cascade responsible for the differentiation and survival of macrophages and osteoclasts.[1][2] This leads to a reduction in tumor-associated macrophages (TAMs), which are known to promote tumor growth, angiogenesis, and metastasis.[1][2]

-

FMS-like Tyrosine Kinase-3 (FLT3): The compound also inhibits FLT3, a receptor tyrosine kinase that is often mutated and constitutively activated in a subset of AML cases.[1][2] Inhibition of FLT3 signaling can induce apoptosis and suppress the proliferation of leukemia cells.[2]

Signaling Pathway

Pharmacokinetic Profile

While the pivotal preclinical study by Manthey et al. (2009) focused primarily on the pharmacodynamic and efficacy aspects of this compound, it does provide some insight into the compound's pharmacokinetic properties.

| Parameter | Species | Value | Dosage and Administration | Source |

| Half-life (t½) | Mouse | ~3.4 hours | Not specified | [2] |

| Rat | ~5.8 hours | Not specified | [2] | |

| Cmax | Mouse, Rat | Not Reported | - | - |

| Tmax | Mouse, Rat | Not Reported | - | - |

| AUC | Mouse, Rat | Not Reported | - | - |

| Oral Bioavailability | Mouse, Rat | Not Reported | - | - |

Experimental Protocols

Detailed methodologies for the key preclinical experiments are summarized below.

In Vivo Efficacy in Human Tumor Xenograft Models

Objective: To evaluate the anti-tumor efficacy of orally administered this compound.

-

Animal Model: Nude mice.[2]

-

Tumor Cell Line: H460 non-small cell lung adenocarcinoma cells.[2]

-

Procedure:

-

H460 cells were inoculated subcutaneously into the mice.[2]

-

Three days post-inoculation, mice were randomized into vehicle control and treatment groups.[2]

-

This compound was administered orally at doses of 25, 50, and 100 mg/kg.[2]

-

Dosing was conducted twice daily on weekdays and once daily on weekends for 25 consecutive days.[2]

-

Tumor volumes were measured regularly using calipers.[2]

-

-

Endpoints: Tumor growth inhibition, final tumor weight, and assessment of tumor-associated macrophages and microvasculature.[2]

In Vivo Model of Tumor-Induced Bone Lesions

Objective: To assess the effect of this compound on tumor-induced osteoclastogenesis and bone erosion.

-

Animal Model: Sprague-Dawley rats.[2]

-

Tumor Cell Line: MRMT-1 mammary carcinoma cells.[2]

-

Procedure:

-

Endpoints: Microradiography and microcomputed tomography of the tibiae to score bone lesions.[2]

In Vivo Pharmacodynamic Model

Objective: To confirm the in vivo inhibition of CSF-1R signaling by this compound.

-

Animal Model: Mice.[2]

-

Procedure:

-

Endpoint: Measurement of c-fos mRNA levels in spleen lysates as a downstream marker of CSF-1R activation.[2]

Conclusion

This compound demonstrates promising preclinical activity as a dual inhibitor of CSF-1R and FLT3. Its ability to modulate the tumor microenvironment by reducing tumor-associated macrophages and to directly target hematological malignancies underscores its therapeutic potential. While comprehensive pharmacokinetic data in the public domain is limited, the available information on its half-life in preclinical models, combined with robust efficacy data, supported its continued development. This guide provides a foundational understanding of the preclinical evaluation of this compound for researchers and professionals in the field of drug development.

References

- 1. This compound, a novel orally active colony-stimulating factor-1 receptor/FMS-related receptor tyrosine kinase-3 receptor tyrosine kinase inhibitor with potential utility in solid tumors, bone metastases, and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

Methodological & Application

JNJ-28312141 In Vitro Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction